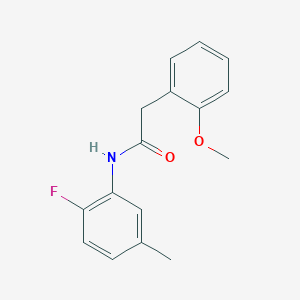![molecular formula C21H18N2O3 B5424539 2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5424539.png)
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid, also known as QNB, is a chemical compound that has been extensively researched for its various biological properties. QNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and programmed cell death.
Mécanisme D'action
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid inhibits PARP, which is an enzyme involved in DNA repair and programmed cell death. PARP inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. In addition, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and reduce brain damage in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid has several advantages for lab experiments, including its potency, selectivity, and availability. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for 2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid research, including the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the development of this compound-based imaging agents for cancer diagnosis and monitoring. In addition, this compound may have potential applications in other diseases, such as cardiovascular disease and diabetes.
In conclusion, this compound is a chemical compound that has been extensively studied for its various biological properties. This compound has potential therapeutic applications in various diseases, including cancer, stroke, and neurodegenerative disorders. This compound inhibits PARP, which is an enzyme involved in DNA repair and programmed cell death. This compound has various biochemical and physiological effects, including the modulation of inflammatory cytokines, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its potency, selectivity, and availability. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration. There are several future directions for this compound research, including the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the development of this compound-based imaging agents for cancer diagnosis and monitoring.
Méthodes De Synthèse
The synthesis of 2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with pyrrolidine and benzoyl chloride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-[1-(8-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, stroke, and neurodegenerative disorders. This compound has been shown to have potent anti-inflammatory, antioxidant, and neuroprotective properties. In addition, this compound has been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[1-(quinoline-8-carbonyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(18-9-3-5-14-6-4-11-22-19(14)18)23-12-10-15(13-23)16-7-1-2-8-17(16)21(25)26/h1-9,11,15H,10,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKIIIJXWHOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5424466.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5424473.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5424478.png)
![8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5424485.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5424487.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5424504.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]phenylalanine](/img/structure/B5424512.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5424516.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5424530.png)
![3-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5424534.png)
![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5424543.png)

![2-{[6-(3,9-diazaspiro[5.5]undec-3-yl)-4-pyrimidinyl]amino}ethanol dihydrochloride](/img/structure/B5424553.png)